

# 5-Hydroxypyrazine-2-carboxylic Acid: A Comprehensive Technical Guide on the Pyrazinamide Metabolite

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Compound of Interest		
Compound Name:	5-Hydroxypyrazine-2-carboxylic acid	
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#### Introduction

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, valued for its potent sterilizing activity against Mycobacterium tuberculosis. As a prodrug, PZA requires conversion to its active form, pyrazinoic acid (PA), a process that occurs within the mycobacterium. However, in the human body, PZA undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites. Among these, **5-hydroxypyrazine-2-carboxylic acid** (5-OH-PZA), also frequently referred to as 5-hydroxypyrazinoic acid (5-OH-PA), is a significant product of this biotransformation. The metabolic pathways leading to 5-OH-PZA and its subsequent elimination are of considerable interest to researchers and drug development professionals due to their potential implications for drug efficacy, hepatotoxicity, and therapeutic drug monitoring.

This in-depth technical guide provides a comprehensive overview of 5-OH-PZA as a metabolite of pyrazinamide. It details the biochemical pathways of its formation, presents quantitative pharmacokinetic data, outlines key experimental protocols for its analysis, and discusses its clinical significance.

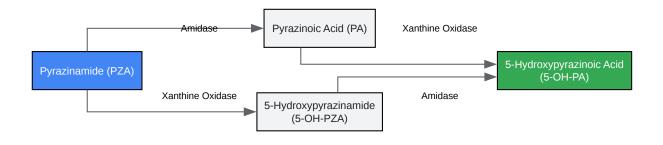
## **Biochemical Pathways of Pyrazinamide Metabolism**



The metabolism of pyrazinamide is a multi-step process primarily involving two key enzymes: a microsomal amidase and xanthine oxidase (XO).[1][2] There are two main pathways that lead to the formation of 5-hydroxypyrazinoic acid (5-OH-PA), the terminal major metabolite.

One pathway involves the initial conversion of PZA to pyrazinoic acid (PA) by a microsomal amidase.[1][2] PA is then hydroxylated by xanthine oxidase to form 5-OH-PA.[1][2]

Alternatively, PZA can first be directly oxidized by xanthine oxidase to form 5-hydroxy-pyrazinamide (5-OH-PZA).[1][2] Subsequently, 5-OH-PZA is hydrolyzed by the amidase to yield 5-OH-PA.[1][2] The activity of the microsomal deamidase is considered the rate-limiting step in these pathways.[2]



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**Caption:** Metabolic Pathway of Pyrazinamide.

# Quantitative Data on Pyrazinamide and its Metabolites

The pharmacokinetic profile of pyrazinamide and its metabolites has been characterized in various studies. Following oral administration, PZA is well-absorbed, reaching peak plasma concentrations within approximately 2 hours.[1] The plasma half-life of PZA is about 9 to 10 hours in individuals with normal renal and hepatic function.[1]

The urinary excretion of PZA and its metabolites provides insight into the extent of its metabolism. Approximately 70% of an oral dose of PZA is excreted in the urine within 24 hours. [1] The relative abundance of the excreted compounds highlights the significance of the metabolic pathways.



Compound	Percentage of Oral Dose Excreted in Urine (24h)[1]
Pyrazinoic Acid (PA)	~36%
5-Hydroxypyrazinamide (5-OH-PZA)	~15.4%
5-Hydroxypyrazinoic Acid (5-OH-PA)	~13.8%
Unchanged Pyrazinamide (PZA)	~3.8%

Pharmacokinetic parameters can be influenced by various factors, including patient characteristics like sex and co-infection with HIV.[3][4] For instance, one study found that females had a nearly 50% higher relative bioavailability of pyrazinamide compared to males.[3] [4]

Parameter	Value	Reference
PZA Tmax (Time to Peak Plasma Concentration)	≤ 1 hour	[2]
PZA t1/2 β (Elimination Half- life)	9.6 hours	[2]
PZA Plasma Protein Binding	~10%	[1]

# **Experimental Protocols**

# Quantification of Pyrazinamide and Metabolites in Biological Fluids

Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are widely used for the simultaneous determination of PZA and its metabolites in plasma and urine.

#### Sample Preparation (Plasma):

To 100 μL of plasma, add an internal standard.

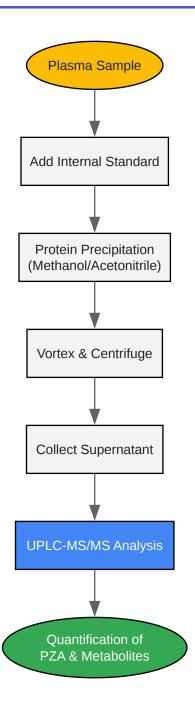


- Precipitate proteins by adding 300 μL of a methanol-acetonitrile mixture (1:1, v/v).
- Vortex the mixture for 3 minutes.
- Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
- Collect the supernatant for analysis.

Chromatographic Conditions (Example UPLC-MS/MS for PZA):

- Column: A reverse-phase C18 column (e.g., HSS T3 C18).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
- Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor and product ions for PZA are typically m/z 124.1 → 79.1.





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Caption: Workflow for PZA and Metabolite Quantification.

# In Vitro Metabolism Studies Using Liver Microsomes

Objective: To investigate the metabolic stability of pyrazinamide and the formation of its metabolites in a controlled in vitro system that mimics hepatic metabolism.

**Protocol Outline:** 

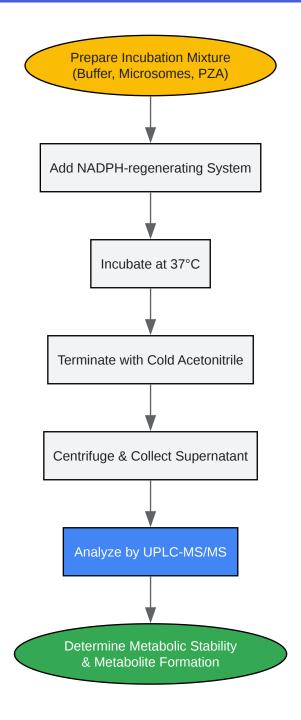






- Prepare Incubation Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., phosphate buffer, pH 7.4), human liver microsomes, and pyrazinamide at a specified concentration.
- Initiate Reaction: Add an NADPH-regenerating system to start the enzymatic reaction.
- Incubation: Incubate the mixture at 37°C for a defined period.
- Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Sample Processing: Centrifuge the mixture to pellet the protein and collect the supernatant.
- Analysis: Analyze the supernatant using a validated analytical method (e.g., UPLC-MS/MS)
  to quantify the remaining PZA and the formed metabolites, including 5-OH-PZA.





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